Mirtazapine L-Tartaric Acid is a pharmaceutical compound primarily used in the treatment of depression and anxiety disorders. It is a combination of mirtazapine, an antidepressant, and L-tartaric acid, which serves as a resolving agent to produce optically active forms of mirtazapine. The active forms of mirtazapine are crucial for its therapeutic efficacy, as they exhibit different pharmacological properties.
Mirtazapine is synthesized from various precursors through chemical reactions, while L-tartaric acid is derived from natural sources like grapes. The combination of these two compounds allows for the production of optically active mirtazapine salts, enhancing its pharmaceutical applications.
Mirtazapine is classified as a tetracyclic antidepressant. It works primarily by antagonizing certain serotonin and norepinephrine receptors, leading to increased levels of these neurotransmitters in the brain.
The synthesis of optically active mirtazapine involves the resolution of a racemic mixture using L-tartaric acid. The process can be summarized as follows:
The preferred molar ratio of L-tartaric acid to the racemic mixture typically ranges from 0.5 to 1.5-fold, with optimal results often achieved at 0.8 to 1.2-fold .
Mirtazapine has a complex molecular structure characterized by its tetracyclic framework. The molecular formula for mirtazapine is CHN and it has a molecular weight of approximately 265.35 g/mol.
The primary chemical reaction involved in the synthesis of optically active mirtazapine is the resolution of the racemic mixture through crystallization with L-tartaric acid:
These reactions are essential for obtaining high-purity forms suitable for pharmaceutical use .
Mirtazapine exerts its antidepressant effects primarily through:
This multifaceted mechanism contributes to its efficacy in treating major depressive disorder and anxiety disorders .
Relevant data on physical constants can be crucial for formulation development in pharmaceutical applications .
Mirtazapine L-Tartaric Acid has several scientific uses:
Mirtazapine’s molecular structure (C₁₇H₁₉N₃) features a single chiral center at the C1 position of its tetracyclic pyridoazepine scaffold. The (S)-(+)-enantiomer exhibits higher affinity for α₂-adrenergic autoreceptors and 5-HT₂ receptors, while the (R)-(-)-enantiomer demonstrates greater antagonism at α₂-heteroreceptors and 5-HT₃ receptors. This enantioselective receptor binding translates to divergent pharmacokinetic behaviors. For instance, (S)-mirtazapine undergoes extensive CYP2D6-mediated metabolism, whereas the (R)-enantiomer shows preferential accumulation in human plasma after racemic administration. The spatial orientation of functional groups around the chiral center dictates these differences: the (S)-configuration positions the methylpiperazinyl group in a spatial orientation favoring specific receptor interactions, whereas the (R)-enantiomer adopts a mirror-image conformation with distinct binding energetics [3] [7] [10].
Table 1: Pharmacological Properties of Mirtazapine Enantiomers
Enantiomer | Primary Receptor Targets | Metabolic Pathway | Plasma Ratio (R/S)* |
---|---|---|---|
(R)-(-)-Mirtazapine | α₂-Heteroreceptors, 5-HT₃ | CYP3A4 | ~1.5-2.0 |
(S)-(+)-Mirtazapine | α₂-Autoreceptors, 5-HT₂, H₁ histamine | CYP2D6, CYP1A2 | ~0.5-0.7 |
Typical range after racemic administration; varies with co-medications [3] [10] |
L-Tartaric acid ((2R,3R)-2,3-dihydroxysuccinic acid; C₄H₆O₆) functions as a chiral selector due to its rigid conformation and capacity for hydrogen-bonded network formation. In mirtazapine resolution, tartaric acid forms diastereomeric salts through proton transfer from its carboxylic acids to mirtazapine’s tertiary amine. The process exploits differential solubility: the (R)-mirtazapine∙L-tartrate salt crystallizes preferentially from mixed solvents like ethanol-water or THF-water systems, while the (S)-enantiomer remains in solution. Key process parameters include:
Molecular modeling reveals the (R)-mirtazapine∙L-tartrate complex stabilizes via three hydrogen bonds: 1) Protonated amine-carboxylate ion pair, 2) Hydroxyl-pyridine interaction, and 3) Carboxyl-azepine bridge. This network is sterically disfavored in the (S)-enantiomer complex, underpinning the chiral discrimination [1] [4].
Table 2: Resolution Efficiency of Mirtazapine Using L-Tartaric Acid
Solvent System | L-Tartaric Acid Ratio (mol/mol) | Crystallization Temp (°C) | e.e. (%) | Yield (%) |
---|---|---|---|---|
Ethanol/Water (4:1) | 1.0 | 5-10 | 99.2 | 35 |
THF/Water (3:1) | 0.9 | 15-20 | 98.5 | 42 |
Methanol/Water (5:1) | 1.1 | 0-5 | 99.8 | 28 |
Data compiled from patented processes [4] [6] |
Early mirtazapine synthesis (Org 3770) yielded racemic material via reductive amination of 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine. Initial chiral separations relied on preparative chromatography using cellulose tris(3,5-dimethylphenyl carbamate) (Chiralcel OD®), achieving baseline resolution but with low throughput (>30 min analysis time) and high solvent consumption [3] [8]. The evolution of immobilized polysaccharide-based phases (e.g., Chiralpak IA®, IC®, IE®) enabled normal-phase separation with ethanol/hexane/diethylamine (10:90:0.1 v/v) in <15 min, though peak tailing remained problematic [1] [10].
A breakthrough emerged with immobilized Chiralpak IK-3® [amylose tris(3-chloro-5-methylphenyl carbamate)], providing superior resolution (Rs >2.0) of mirtazapine enantiomers in <6 minutes using isocratic hexane/isopropanol/diethylamine (90:10:0.1 v/v). This stationary phase’s immobilized nature allowed solvent compatibility impossible with coated phases, facilitating method robustness [8]. Concurrently, enantioselective analysis in biological matrices advanced significantly:
Diastereomeric crystallization using L-tartaric acid remains the industrial-scale method due to scalability. Modern processes achieve e.e. >99% via optimized solvent-antisolvent crystallization, replacing earlier techniques requiring multiple recrystallizations [4] [6].
Table 3: Evolution of Chiral Separation Methods for Mirtazapine
Method/Period | Technique/Column | Conditions | Analysis Time | Resolution (Rs) |
---|---|---|---|---|
Early 1990s | Preparative LC on Chiralcel OD® | Hexane:EtOH:DEA (90:10:0.1) | >30 min | 1.5 |
2004 | Analytical HPLC on Chiralpak AD® | Hexane:EtOH:DEA (98:2:0.1) | 12 min | 1.8 |
2010s (Patented) | Crystallization with L-Tartaric Acid | Ethanol/Water (4:1), 5-10°C | N/A (Process) | N/A (e.e. >99%) |
Modern (IK-3 Column) | UHPLC on Chiralpak IK-3® | Hexane:IPA:DEA (90:10:0.1) | 6 min | 2.2 |
DEA = Diethylamine [1] [3] [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0